![molecular formula C9H10N4O B1620276 1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 727997-38-8](/img/structure/B1620276.png)
1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Übersicht
Beschreibung
1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with two methyl groups at positions 2 and 7, and an ethanone group at position 6.
Vorbereitungsmethoden
The synthesis of 1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through several methods. One common approach involves the use of microwave-mediated, catalyst-free conditions. In this method, the starting materials are subjected to microwave irradiation in the presence of dry toluene at 140°C. This eco-friendly method eliminates the need for catalysts and additives, making it a sustainable option .
Another method involves the interaction of imidates with corresponding hydrazides, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds. This method allows for the efficient formation of the triazolopyrimidine core .
Analyse Chemischer Reaktionen
1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .
For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Basic Information
- Chemical Formula : CHNO
- Molecular Weight : 192.22 g/mol
- IUPAC Name : 1-(5,7-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- CAS Number : 1638642-95-1
Structure
The compound features a triazolo-pyrimidine scaffold that is recognized for its biological activity. The structural complexity allows for various modifications that can enhance its pharmacological properties.
Medicinal Chemistry
- Antiviral Activity : Research has shown that derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold can inhibit viral replication. A study indicated that certain derivatives exhibit inhibitory activity against HIV-1 RNase H with IC values in the micromolar range (IC = 17.7 and 13.1 µM) . This suggests potential applications in developing antiviral therapies.
- Anti-inflammatory Properties : Compounds similar to 1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone have been explored for their anti-inflammatory effects. The mechanism involves the modulation of inflammatory pathways, which could lead to new treatments for inflammatory diseases.
- Cancer Research : The triazolo-pyrimidine derivatives have shown promise in cancer research due to their ability to inhibit specific enzymes involved in tumor growth. Their structural diversity allows for the exploration of new anticancer agents.
Materials Science
- Coordination Complexes : The compound has been utilized in the synthesis of coordination complexes with metals such as zinc and mercury. These complexes exhibit unique properties that can be leveraged in catalysis and materials synthesis . For instance:
- Zinc Complexes : Studies have revealed distorted tetrahedral geometries around the central metal atoms when coordinated with triazolo-pyrimidine derivatives.
- Rhodium Complexes : Novel rhodium(II) complexes have been synthesized using this compound as a ligand, indicating potential applications in catalysis and as biological probes .
Analytical Chemistry
The compound's unique chemical structure makes it suitable for use as a standard in analytical methods such as chromatography and spectroscopy. Its distinct spectral properties aid in the identification and quantification of similar compounds.
Case Study 1: Antiviral Screening
A recent study repurposed triazolo-pyrimidine derivatives to assess their antiviral efficacy against HIV-1. The results demonstrated that modifications to the core structure significantly impacted antiviral activity, highlighting the importance of structure-activity relationships in drug design .
Case Study 2: Coordination Chemistry
Research involving the synthesis of metal complexes with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has shown promising results in terms of stability and reactivity. The crystal structures obtained from these complexes provide insights into their potential applications in catalysis and material development .
Wirkmechanismus
The mechanism of action of 1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be compared with other triazolopyrimidine derivatives, such as 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidines. While both compounds share a similar core structure, the presence of different substituents can significantly impact their chemical properties and biological activities .
5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidines: These compounds have shown potent antiviral and antitumor activities, making them valuable in medicinal chemistry.
6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: This derivative has demonstrated significant anticonvulsant activity, highlighting its potential as a therapeutic agent for neurological disorders.
Biologische Aktivität
1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This class has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. The compound's structure suggests potential interactions with various biological targets, which may lead to significant therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine exhibit a range of biological activities including antiviral and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Antiviral Activity
A study focused on the inhibition of HIV-1 RNase H function demonstrated that certain triazolo[1,5-a]pyrimidine derivatives could act as allosteric inhibitors. Although specific data on this compound was not detailed in this research, the structural similarities suggest potential efficacy against viral targets .
Anticancer Activity
Case Study: Inhibition of Thymidine Phosphorylase
A structure-activity relationship (SAR) study involving triazolo[1,5-a][1,3,5]triazin-5,7-dione analogues revealed promising results regarding thymidine phosphorylase inhibition. Compounds with similar structural motifs exhibited IC50 values comparable to established inhibitors. This suggests that this compound may also possess anticancer properties through similar mechanisms .
Table 1: Summary of Anticancer Activity in Related Compounds
Compound | Target | IC50 (μM) | Mechanism |
---|---|---|---|
5-Thioxo analogue | Thymidine Phosphorylase | 42.63 | Mixed-type inhibition |
Compound 3d | Tubulin Polymerization | 0.45 | Inhibition of colchicine binding |
Compound 3a | Various cancer cell lines | 0.80 - 2.27 | Cell cycle arrest and apoptosis induction |
The proposed mechanism for the biological activity of triazolo[1,5-a]pyrimidine compounds involves binding to specific enzymes or receptors. For instance:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone under different reaction conditions?
- Methodological Answer : The compound can be synthesized via microwave-assisted cyclocondensation of 2,4-diketones with aminotriazoles in polar aprotic solvents (e.g., DMF). For example, microwave irradiation (150°C, 60 min) with 3,5-difluorobenzaldehyde and 4H-1,2,4-triazol-3-amine yields 34% product . Alternatively, traditional reflux methods using diethyl ethoxymethylenemalonate and glacial acetic acid achieve moderate yields (e.g., 78% for ethyl carboxylate derivatives) . Key Considerations :
- Solvent selection (DMF vs. ethanol/water mixtures) impacts reaction efficiency .
- Microwave irradiation reduces reaction time but requires precise temperature control .
Q. What chromatographic techniques are most effective for purifying this compound and resolving its stereoisomers?
- Methodological Answer : Chiral chromatography using Chiralpak AD columns with heptane/isopropanol (8:2) resolves racemic mixtures into enantiomers with >99% purity . For non-chiral purification, silica gel chromatography with petroleum ether/ethyl acetate (7:3) effectively isolates derivatives . Data Example :
Technique | Mobile Phase | Purity/Yield | Reference |
---|---|---|---|
Chiral Chromatography | Heptane:Isopropanol | 100% ee | |
Silica Gel Chromatography | Petroleum Ether:EtOAc | 78% Yield |
Q. What spectroscopic techniques and data interpretation methods are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.6–8.9 ppm) and carbonyl carbons (δ 190–210 ppm). For example, the methyl group on the triazole ring appears at δ 2.1–2.5 ppm .
- HRMS-ESI : Confirms molecular weight (e.g., 285.73 g/mol for derivatives) .
- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., amino groups forming ribbons via N–H···N interactions) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of triazolo[1,5-a]pyrimidine derivatives for target engagement in neurological disorders?
- Methodological Answer :
- Systematic Substitution : Introduce substituents at positions 2, 5, and 7 to assess steric/electronic effects on receptor binding (e.g., 3,5-difluorophenyl groups enhance affinity for adenylyl cyclase) .
- Pharmacological Assays : Use competitive binding assays (e.g., for CB2 receptors) and measure IC₅₀ values .
Example SAR Finding : - Methyl groups at position 2 improve blood-brain barrier (BBB) penetration .
Q. What strategies resolve contradictory biological activity data observed in different in vitro models for triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both enzymatic (e.g., adenylyl cyclase inhibition) and cell-based assays (e.g., cAMP modulation) .
- Physicochemical Profiling : Measure logP, solubility, and plasma stability to identify confounding factors (e.g., poor solubility masking true activity) .
Case Study : - A derivative showed inconsistent activity due to aggregation in aqueous buffers; dynamic light scattering (DLS) identified particulates >200 nm .
Q. What in vivo pharmacokinetic parameters should be prioritized when developing triazolo[1,5-a]pyrimidine-based PET tracers?
- Methodological Answer :
- Lipophilicity (logP) : Optimal logP 1–3 ensures BBB penetration without excessive plasma protein binding .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxidation at position 6) .
- Target Selectivity : Use autoradiography to confirm binding specificity in brain slices .
Data from Analogues : - A fluorine-substituted derivative achieved 5.3 S sedimentation velocity, indicating stable FcRn binding .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for triazolo[1,5-a]pyrimidine syntheses?
- Methodological Answer :
- Reaction Monitoring : Use LC-MS to track intermediate formation (e.g., diethyl ethoxymethylenemalonate adducts) .
- Byproduct Identification : Characterize side products via HRMS (e.g., dimerization products in microwave reactions) .
Example Resolution : - A reported 78% yield vs. 34% was attributed to differing workup protocols (e.g., trituration vs. column chromatography).
Q. Tables for Key Data
Table 1. Synthetic Optimization Comparison
Method | Conditions | Yield | Purity | Reference |
---|---|---|---|---|
Microwave Irradiation | 150°C, DMF, 60 min | 34% | 95% | |
Reflux (Glacial AcOH) | 3 h, EtOH/H₂O | 78% | 98% |
Table 2. Pharmacokinetic Parameters for PET Tracers
Parameter | Ideal Range | Example Value (Derivative) | Reference |
---|---|---|---|
logP | 1–3 | 2.1 | |
Plasma Protein Binding | <90% | 85% | |
BBB Penetration | Yes/No | Yes (methyl-substituted) |
Eigenschaften
IUPAC Name |
1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-8(6(2)14)4-10-9-11-7(3)12-13(5)9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUXRAWFAFPGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349842 | |
Record name | 1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727997-38-8 | |
Record name | 1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.